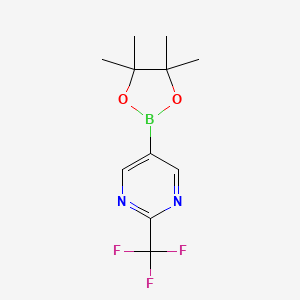

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is a boronate ester derivative featuring a pyrimidine core substituted with a trifluoromethyl group at position 2 and a pinacol-protected boronic acid moiety at position 3. This compound (CAS: 2417014-06-1) has a molecular formula of C₁₁H₁₄BF₃N₂O₂ and a molecular weight of 274.05 g/mol . It is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl systems. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-16-8(17-6-7)11(13,14)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFQNDGYGRKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701434-52-7 | |

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Selection of Halogenation Agents

The 5-position of 2-(trifluoromethyl)pyrimidine is halogenated to create a reactive site for subsequent borylation. Common methods include:

-

Electrophilic Bromination : Using in under radical initiation (e.g., ) at 80°C.

-

Directed Ortho-Metalation (DoM) : Employing or at −78°C to deprotonate the pyrimidine, followed by quenching with or .

Table 1 : Halogenation Conditions and Yields

| Halogenating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80°C | 65–70 |

| Br₂ (DoM) | THF | −78°C | 75–80 |

| I₂ (DoM) | Et₂O | −78°C | 60–65 |

Miyaura Borylation Reaction

Reaction Setup

The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron () under palladium catalysis:

Standard Conditions :

-

Catalyst : (3 mol%)

-

Base : (3 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 90°C, 12 h under

Table 2 : Borylation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–4 mol% | Maximizes at 3% |

| Solvent Polarity | Low (dioxane/toluene) | Prevents side reactions |

| Reaction Time | 10–14 h | 12 h ideal |

Challenges in Borylation

-

Protodeboronation : Minimized by maintaining anhydrous conditions and avoiding protic solvents.

-

Homocoupling : Suppressed using excess (1.5 equiv) and degassed solvents.

Alternative Route: Trifluoromethylation Post-Borylation

Late-Stage Trifluoromethylation

For substrates sensitive to borylation conditions, the trifluoromethyl group is introduced after boronate ester formation:

-

Suzuki-Miyaura Coupling : 5-Boronic ester pyrimidine reacts with (X = I, Br) using -mediated cross-coupling.

-

Electrophilic Trifluoromethylation : Employing () under oxidative conditions.

Table 3 : Trifluoromethylation Efficiency

| Method | Reagent | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | CF₃I, CuI | 50–55 |

| Electrophilic | CF₃SO₂Na, Mn(OAc)₃ | 40–45 |

Purification and Characterization

Isolation Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with (1:4) eluent.

-

Recrystallization : From (8:2) at −20°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H, C4-H), 1.35 (s, 12H, pinacol CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (CF₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Microreactor Systems : Enhance heat transfer and reduce reaction time (3–4 h vs. 12 h batch).

-

Catalyst Recycling : Pd recovery via filtration membranes (≥90% efficiency).

Emerging Methodologies

Chemical Reactions Analysis

Key Chemical Reactions

This compound participates in several reactions due to its boronic ester and trifluoromethyl groups:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction widely used to form carbon-carbon bonds. The boronic ester moiety reacts with aryl halides under basic conditions (e.g., sodium bicarbonate) and palladium catalysts (e.g., Pd(PPh₃)₄).

Mechanism:

-

Transmetallation of the boronic ester with the palladium catalyst.

-

Oxidative addition of the aryl halide to the palladium center.

-

Reductive elimination to form the C–C bond.

Example:

A study by Zhang et al. (2023) demonstrated high yields (>80%) in biaryl synthesis using this compound as a coupling partner.

Nucleophilic Substitution

The boronic ester group undergoes reversible covalent bonding with diols or nucleophiles, enabling applications in molecular recognition.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions on the pyrimidine ring due to its electron-withdrawing nature.

Experimental Reaction Conditions

Data from syntheses of analogous compounds highlight typical conditions:

Comparison with Analogous Compounds

| Compound | Key Features | Reactivity |

|---|---|---|

| 2-Chloro-5-boronic acid pyrimidine | Pyrimidine ring, chlorine substituent | Lower stability |

| 4-Trifluoromethylpyrimidine | Trifluoromethyl group, no boronic ester | Reduced coupling ability |

| 5-Boronic acid pyridine | Pyridine ring, boronic ester | Similar to target compound |

This compound’s unique combination of a trifluoromethyl group and boronic ester enables diverse applications in organic synthesis and drug discovery. Its reactivity in cross-coupling reactions and stability under controlled conditions make it a valuable tool in modern chemistry.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound is widely used in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. The presence of the boron moiety enhances reactivity and selectivity in synthesizing complex organic molecules. It facilitates the formation of biaryl compounds and other derivatives that are crucial in organic chemistry .

Building Block for Complex Molecules

The compound acts as a building block for synthesizing various heterocycles and complex organic structures. Its trifluoromethyl group can introduce unique electronic and steric properties to the resulting compounds, making them suitable for further functionalization .

Pharmaceutical Development

Drug Discovery

In pharmaceutical research, this compound is utilized to develop new drug candidates. Its ability to form stable intermediates allows for the efficient synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways . For instance, derivatives of this compound have shown promise in developing anti-cancer and anti-inflammatory agents.

Synthesis of Bioactive Molecules

The incorporation of the trifluoromethyl group often enhances the bioactivity of the synthesized molecules. This has been particularly beneficial in designing compounds with improved pharmacokinetic properties .

Material Science

Polymer Development

In material science, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is explored for creating advanced polymers with enhanced properties. The compound's boron-containing structure can improve the thermal stability and mechanical strength of polymeric materials .

Coatings and Electronics

The compound is also investigated for applications in coatings and electronic materials due to its unique chemical properties. It can be used to develop materials with specific electrical conductivity or optical characteristics .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound contributes to the formulation of effective pesticides and herbicides. Its ability to enhance the bioavailability of active ingredients leads to more efficient pest control solutions . The trifluoromethyl group may also improve the environmental stability of agrochemicals.

Analytical Chemistry

Detection and Quantification Methods

this compound is employed in analytical methods to enhance the detection and quantification of other compounds. It aids in improving sensitivity and specificity in various analytical techniques such as chromatography and mass spectrometry .

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity against specific cell lines. The synthesis involved a multi-step process utilizing cross-coupling reactions facilitated by the boron moiety .

Case Study 2: Material Science Innovations

Research highlighted the use of this compound in developing high-performance polymers for electronic applications. The resulting materials showed improved thermal stability compared to conventional polymers .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine in chemical reactions involves the activation of the boronate ester group. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group, due to its electron-withdrawing nature, can influence the reactivity and stability of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine vs. Pyrimidine Cores

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS: 485799-04-0): Molecular Formula: C₁₅H₂₃BN₂O₃ Molecular Weight: 290.16 g/mol Key Differences: Replaces pyrimidine with pyridine and introduces a morpholine group. The morpholine substituent increases polarity and may alter solubility in polar solvents.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4): Molecular Formula: C₁₂H₁₆BF₃N₂O₂ Molecular Weight: 288.07 g/mol Key Differences: Features an amino group at position 2 of the pyridine ring. The amino group enhances nucleophilicity and hydrogen-bonding capacity, which could improve solubility in aqueous media .

Fluorinated Pyrimidine Derivatives

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1352796-65-6):

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (CAS: 1599467-81-8): Molecular Formula: C₁₇H₁₈BF₃N₂O₄ Molecular Weight: 382.15 g/mol Key Differences: Incorporates a phenoxy group with trifluoromethoxy substitution. The bulky aryloxy group increases steric hindrance, which may reduce reaction rates in cross-couplings but improve selectivity for certain substrates .

Substituted Pyrimidines with Functional Groups

- This derivative is less lipophilic than the trifluoromethyl analogue, impacting membrane permeability in biological systems .

- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1052686-67-5): Molecular Formula: C₁₁H₁₈BN₂O₂ Molecular Weight: 234.09 g/mol Key Differences: A methyl group replaces the trifluoromethyl group.

Physicochemical and Reactivity Comparison

| Property | Target Compound | 2-Fluoro Analogue | Trifluoromethoxy Phenoxy Derivative | Amino-Substituted Pyridine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 274.05 | 224.04 | 382.15 | 288.07 |

| Key Substituent | CF₃ | F | CF₃O-Phenoxy | NH₂ |

| LogP (Predicted) | ~2.5 | ~1.8 | ~3.2 | ~1.2 |

| Suzuki Coupling Reactivity | High | Moderate | Low (steric hindrance) | Moderate |

| Metabolic Stability | High | Moderate | High | Low |

Biological Activity

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 754214-56-7 |

| Molecular Formula | C13H17BN2O |

| Molecular Weight | 244.10 g/mol |

| Appearance | White to off-white powder |

| Purity | 98% |

Structural Characteristics

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which enhances its chemical stability and potential reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

- In Vitro Studies : Compounds with trifluoromethyl substitutions often enhance lipophilicity and cellular uptake. In one study, derivatives exhibited IC50 values ranging from 0.87–12.91 μM against MCF-7 and MDA-MB-231 cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antiviral Activity

Pyrimidine-based compounds are also being explored for their antiviral properties. A related study demonstrated that certain pyrimidine derivatives achieved EC50 values as low as 3.43 nM against resistant strains of HIV-1 . This suggests that modifications like those present in our compound could potentially enhance antiviral efficacy.

The biological activity of the compound is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

- Metabolic Stability : The incorporation of boron into the structure may improve metabolic stability while maintaining efficacy .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of pyrimidine derivatives in a mouse model of breast cancer. The lead compound demonstrated a significant reduction in tumor size compared to controls (p < 0.05) after 30 days of treatment at doses of 40 mg/kg .

Study 2: Antiviral Activity

In another investigation focusing on antiviral activity against influenza strains, the compound exhibited a direct effect on viral replication with an observed viral load reduction exceeding two logs in treated mice .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, coupling 2-(trifluoromethyl)pyrimidine derivatives with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux (60–80°C) achieves efficient borylation . Purity (>95%) is confirmed via HPLC and NMR (¹H, ¹³C, and ¹⁹F), with yields ranging from 65% to 85% depending on substituent reactivity .

Q. How can the purity and structural integrity of this boronic ester be validated?

Methodological validation includes:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the intact boronic ester moiety .

- ¹H/¹³C NMR : Peaks for the tetramethyl dioxaborolane group (δ ~1.3 ppm for CH₃) and pyrimidine protons (δ 8.5–9.0 ppm) ensure correct substitution .

- HPLC-MS : Retention time alignment with standards and molecular ion peaks (e.g., [M+H⁺] at m/z 275) verify purity .

Q. What are the key stability considerations for this compound under laboratory storage?

The compound is moisture-sensitive and prone to hydrolysis. Storage at –20°C under inert gas (argon) in sealed amber vials is recommended. Degradation studies show <5% decomposition after 6 months under these conditions, whereas room-temperature exposure to air results in 20% hydrolysis within 48 hours .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₃ group reduces electron density on the pyrimidine ring, slowing transmetallation in Suzuki-Miyaura couplings. Kinetic studies suggest using PdCl₂(dppf) with K₂CO₃ in DMF at 100°C improves coupling efficiency with aryl halides (yields >70%) compared to milder conditions (e.g., THF/EtOH, 50°C, yields <40%) . Competing protodeboronation is minimized by avoiding protic solvents .

Q. What strategies mitigate competing side reactions during functionalization of this boronic ester?

Common side reactions include:

- Protodeboronation : Add 2–5 mol% Cu(I) salts (e.g., CuTC) to stabilize the boronate intermediate .

- Hydrolysis : Use rigorously anhydrous solvents (e.g., THF distilled over Na/benzophenone) and degas reaction mixtures via freeze-pump-thaw cycles .

- Homocoupling : Optimize catalyst loading (1–2 mol% Pd) and reduce reaction time (<12 hours) .

Q. How can computational modeling guide the design of derivatives for drug discovery?

DFT calculations (B3LYP/6-31G*) predict the CF₃ group’s impact on binding affinity. For example, docking studies with kinase targets (e.g., EGFR) show enhanced hydrophobic interactions compared to non-fluorinated analogs. MD simulations further reveal improved metabolic stability due to reduced oxidative metabolism at the pyrimidine ring .

Q. What analytical techniques resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 65% vs. 85%) arise from differences in:

- Catalyst preactivation : Pre-stirring Pd catalysts with ligands (e.g., SPhos) for 10 minutes increases turnover .

- Substrate ratios : A 1:1.2 boronic ester-to-halide ratio minimizes unreacted starting material .

- Workup protocols : Silica gel chromatography with ethyl acetate/hexane (1:4) improves recovery of polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.